molecular formula C15H15NO2 B1278777 3-Amino-3-biphenyl-4-yl-propionic acid CAS No. 63974-15-2

3-Amino-3-biphenyl-4-yl-propionic acid

Cat. No.: B1278777
CAS No.: 63974-15-2
M. Wt: 241.28 g/mol
InChI Key: BJZGTTDEOZUSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-biphenyl-4-yl-propionic acid: is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol It is a derivative of biphenyl, featuring an amino group and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-biphenyl-4-yl-propionic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-biphenyl-4-yl-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-3-biphenyl-4-yl-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-biphenyl-4-yl-propionic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-phenylphenyl)propanoic acid
  • 3-Amino-3-(4-biphenylyl)propanoic acid
  • 4-Amino-3-biphenylpropanoic acid

Uniqueness

3-Amino-3-biphenyl-4-yl-propionic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its biphenyl core and propionic acid moiety make it versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-amino-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZGTTDEOZUSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451346
Record name 3-Amino-3-biphenyl-4-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63974-15-2
Record name 3-Amino-3-biphenyl-4-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18.2 g of 4-phenylbenzaldehyde, 10.4 g of malonic acid and 15.4 g of ammonium acetate in 150 ml of methoxyethanol are mixed together. After heating overnight at 80° C., the mixture is cooled and the product formed is then washed with ethanol, with ether and then dried. After washing again with water, the product is recrystallized from a methanol/water mixture with a small amount of HCl. A mixture of the expected product and of the methyl ester hydrochloride of 3-amino-3-biphenyl-4-ylpropionic acid is obtained, which is used without further purification in the following step.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.